Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
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Overview
Description
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a complex organic compound with the molecular formula C18H13N3O7 and a molecular weight of 383.32 g/mol . This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of organic materials and sensors due to its fluorescent properties.
Mechanism of Action
The exact mechanism of action for Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and inhibit their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(4-methoxyphenyl)-7-(3-nitrobenzoyl)pyrrolo(1,2-C)pyrimidine-5,6-dicarboxylate
- Diethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
- Dimethyl 3-(2-methoxyphenyl)-7-(4-nitrobenzoyl)pyrrolo(1,2-C)pyrimidine-5,6-dicarboxylate
Uniqueness
Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its nitrobenzoyl group and pyrrolopyridazine core make it a valuable compound for various research applications .
Properties
CAS No. |
853334-15-3 |
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Molecular Formula |
C18H13N3O7 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
dimethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C18H13N3O7/c1-27-17(23)13-12-4-3-9-19-20(12)15(14(13)18(24)28-2)16(22)10-5-7-11(8-6-10)21(25)26/h3-9H,1-2H3 |
InChI Key |
DPCFRDBYGXDAQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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